molecular formula C17H27N5O2 B11046202 2-Methyl-1-(4-(2-methyl-6-morpholinopyrimidin-4-yl)piperazin-1-yl)propan-1-one

2-Methyl-1-(4-(2-methyl-6-morpholinopyrimidin-4-yl)piperazin-1-yl)propan-1-one

Katalognummer B11046202
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: VVTODFGTJUXLRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-1-(4-(2-methyl-6-morpholinopyrimidin-4-yl)piperazin-1-yl)propan-1-one is a complex organic compound featuring a morpholinopyrimidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-(2-methyl-6-morpholinopyrimidin-4-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the morpholinopyrimidine core, followed by the introduction of the piperazine ring and subsequent alkylation to introduce the 2-methylpropan-1-one group. Key reagents include morpholine, pyrimidine derivatives, and alkylating agents. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, with catalysts such as palladium on carbon (Pd/C) to facilitate hydrogenation steps.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors to maintain consistent reaction conditions and reduce the risk of side reactions. Purification steps such as recrystallization or chromatography would be employed to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-1-(4-(2-methyl-6-morpholinopyrimidin-4-yl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated compounds can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Halogenated compounds like bromoethane in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Alkylated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

2-Methyl-1-(4-(2-methyl-6-morpholinopyrimidin-4-yl)piperazin-1-yl)propan-1-one has several applications in scientific research:

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of key enzymes involved in inflammation and cancer progression. It targets nitric oxide synthase (NOS) and cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators like NO and prostaglandins. Molecular docking studies have shown that the compound binds to the active sites of these enzymes, forming hydrophobic interactions that inhibit their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methyl-1-(4-(2-methyl-6-morpholinopyrimidin-4-yl)piperazin-1-yl)propan-1-one is unique due to its specific structural features that allow it to effectively inhibit both NOS and COX enzymes. This dual inhibition is not commonly found in similar compounds, making it a valuable candidate for further research in anti-inflammatory and anti-cancer therapies.

Eigenschaften

Molekularformel

C17H27N5O2

Molekulargewicht

333.4 g/mol

IUPAC-Name

2-methyl-1-[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C17H27N5O2/c1-13(2)17(23)22-6-4-20(5-7-22)15-12-16(19-14(3)18-15)21-8-10-24-11-9-21/h12-13H,4-11H2,1-3H3

InChI-Schlüssel

VVTODFGTJUXLRZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C(=O)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.